![molecular formula C17H17BrClN3O3 B14724717 N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide CAS No. 5431-20-9](/img/structure/B14724717.png)
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a propan-2-yloxy group, and a chlorinated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the brominated aromatic ring and the chlorinated pyridine ring. The key steps include:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Propan-2-yloxylation: The attachment of a propan-2-yloxy group to the aromatic ring.
Formation of the Pyridine Ring: The synthesis of the chlorinated pyridine ring.
Coupling Reaction: The final step involves coupling the brominated aromatic ring with the chlorinated pyridine ring through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-3-methoxy-benzamide: Similar structure but lacks the pyridine ring.
N-(3-bromo-4-methoxyphenyl)-2-chloropyridine-3-carboxamide: Similar structure but lacks the propan-2-yloxy group.
Uniqueness
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
5431-20-9 |
|---|---|
分子式 |
C17H17BrClN3O3 |
分子量 |
426.7 g/mol |
IUPAC名 |
N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H17BrClN3O3/c1-10(2)25-15-13(18)7-11(8-14(15)24-3)9-21-22-17(23)12-5-4-6-20-16(12)19/h4-10H,1-3H3,(H,22,23) |
InChIキー |
CMUZJLKBAAJCED-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNC(=O)C2=C(N=CC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


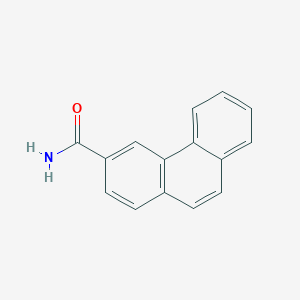
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

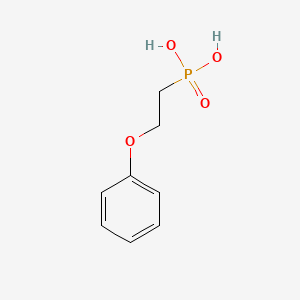

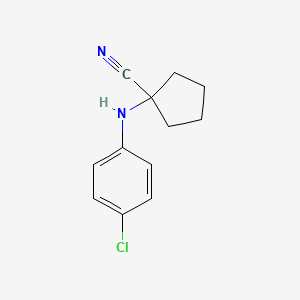
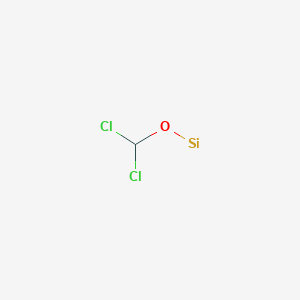
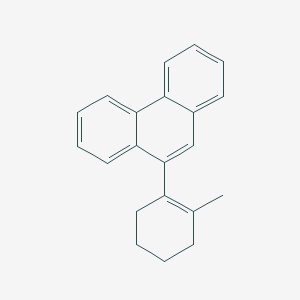
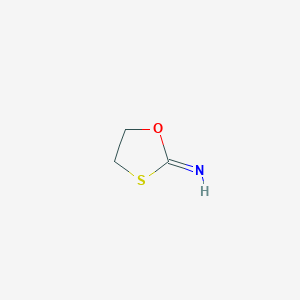

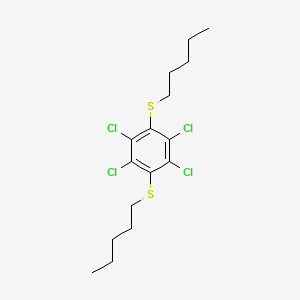
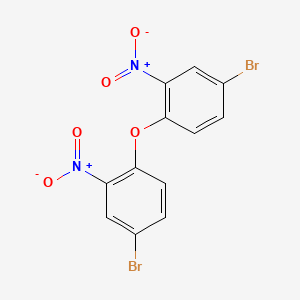
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)

